Cas no 1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone)

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone is a chiral pyrrolidine derivative featuring both an amino group and a 2-chlorophenyl ketone moiety. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its rigid pyrrolidine scaffold enhances stereochemical control, while the reactive amino and carbonyl groups enable further functionalization. The 2-chlorophenyl substituent may contribute to binding affinity in target interactions. This compound is valued for its potential in medicinal chemistry, including applications in enzyme inhibition or receptor modulation. High-purity grades are available for research purposes, ensuring reproducibility in synthetic workflows. Proper handling is advised due to its reactive functional groups.
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone structure
1340263-93-5 structure
Product name:(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
CAS No:1340263-93-5
MF:C11H13ClN2O
Molecular Weight:224.686721563339
CID:4775365

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 化学的及び物理的性質

名前と識別子

    • (3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
    • (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
    • インチ: 1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2
    • InChIKey: RZFSCNUSBRWNDE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(N1CCC(C1)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • トポロジー分子極性表面積: 46.3
  • XLogP3: 1.3

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-3559-0.5g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3559-2.5g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
2.5g
$802.0 2023-09-07
TRC
A226426-100mg
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5
100mg
$ 95.00 2022-06-08
TRC
A226426-500mg
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-3559-1g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3559-0.25g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3559-5g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3559-10g
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5 95%+
10g
$1684.0 2023-09-07
TRC
A226426-1g
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
1340263-93-5
1g
$ 570.00 2022-06-08

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 関連文献

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanoneに関する追加情報

Introduction to (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone and Its Significance in Modern Chemical Research

Compound with the CAS number 1340263-93-5, specifically identified as (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and medicinal chemistry.

The molecular structure of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone consists of a pyrrolidine ring linked to a benzophenone moiety, with a chloro substituent on the aromatic ring. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both an amine and a carbonyl group provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological profile.

In the context of contemporary chemical research, this compound has been explored for its potential role in developing small-molecule inhibitors targeting various biological pathways. The pyrrolidine moiety is particularly noteworthy, as it is commonly found in biologically active compounds and has been implicated in the binding interactions with numerous therapeutic targets. Recent studies have highlighted the importance of pyrrolidine derivatives in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases.

The chloro-substituted benzene ring in (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone adds another layer of complexity to its chemical behavior. Chloroaromatic compounds are well-documented for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The combination of these structural elements suggests that this compound may exhibit multifaceted biological activities, making it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone with greater accuracy. Molecular docking studies have revealed that this compound can interact with several protein targets, including enzymes and receptors involved in disease pathways. These findings have provided valuable insights into its potential therapeutic applications and have guided the design of more refined derivatives.

The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone has also been optimized to enhance yield and purity. Modern synthetic methodologies have allowed for the efficient construction of this complex molecule, incorporating key functional groups while maintaining structural integrity. These improvements have not only facilitated its study but also opened new avenues for exploring related compounds with similar biological profiles.

In conclusion, (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone (CAS no. 1340263-93-5) stands as a significant molecule in pharmaceutical chemistry due to its unique structure and potential therapeutic applications. Its investigation has yielded valuable insights into drug design principles and has paved the way for the development of novel bioactive molecules. As research continues to evolve, this compound is poised to play an increasingly important role in addressing various health challenges.

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